Iotrolan - 79770-24-4

Iotrolan

Catalog Number: EVT-271809
CAS Number: 79770-24-4
Molecular Formula: C37H48I6N6O18
Molecular Weight: 1626.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Iotrolan is a non-ionic, hexaiodinated, water-soluble contrast agent. [, , ] It belongs to a class of compounds known as dimers, characterized by two triiodobenzene rings linked together. [, , , ] This structural feature distinguishes it from monomeric contrast agents, which possess only one triiodobenzene ring. Iotrolan is recognized for its low osmolality, approaching that of blood and cerebrospinal fluid, a property attributed to its dimeric structure. [, , , , ] This near-isotonicity is a key factor contributing to its favorable safety profile in various applications.

Molecular Structure Analysis

Iotrolan's molecular structure comprises two triiodobenzene rings connected by a linker, classifying it as a dimeric contrast agent. [, , , ] Its chemical formula is C37H48I6N6O18. [] This structure contributes to its low osmolality, making it nearly isotonic to blood and cerebrospinal fluid. [, , , , ] Notably, Iotrolan lacks the 2-deoxy-glucose structure found in other contrast agents like Metrizamide, potentially impacting its mechanism of action. []

  • Inhibition of acetylcholinesterase []
  • Immunological mechanisms []
  • Vascular disturbances []
Classification and Source

Iotrolan, also known by its trade name Isovist, is classified as an iodine-containing radiocontrast agent. It is primarily used to enhance the visibility of internal structures during imaging procedures such as X-rays and computed tomography (CT) scans. The compound is particularly effective in imaging the central nervous system and vascular structures due to its high iodine content, which significantly improves X-ray absorption .

Synthesis Analysis

The synthesis of Iotrolan involves several key steps rooted in organic chemistry. The process typically begins with the reaction of isophthalic acid derivatives with iodine-containing reagents. A notable synthetic route includes:

  1. Starting Material: The synthesis often starts with dimethyl 5-nitroisophthalate.
  2. Amidation Reaction: This intermediate is treated with 3-amino-1,2-propanediol in boiling methanol to produce an isophthalamide derivative.
  3. Hydrogenation: The product undergoes hydrogenation in the presence of palladium on charcoal to yield the aminoisophthalamide.
  4. Iodination and Acetylation: Subsequent iodination followed by acetylation leads to the formation of the acetamido derivative.
  5. Alkylation: Finally, alkylation with 1-chloro-3-methoxy-2-propanol under basic conditions yields Iotrolan .

This multi-step synthesis results in a compound that contains multiple diastereomers due to the use of racemic mixtures during the reaction phases.

Chemical Reactions Analysis

Iotrolan participates in various chemical reactions typical for iodine-containing compounds. Key reactions include:

  • Hydrolysis: Iotrolan can undergo hydrolysis under acidic or basic conditions, which may affect its stability and efficacy as a contrast agent.
  • Deiodination: In certain environments, Iotrolan may lose iodine atoms, which could potentially reduce its imaging capabilities.
  • Reactions with Biological Molecules: Due to its structure, Iotrolan can interact with proteins and other biomolecules, influencing pharmacokinetics and biodistribution .
Mechanism of Action

The mechanism by which Iotrolan enhances imaging involves its ability to absorb X-rays due to the high atomic number of iodine. When injected into the bloodstream or cerebrospinal fluid, it increases the contrast between different tissues during imaging procedures. This property allows for clearer visualization of anatomical structures and pathological conditions .

Pharmacokinetically, Iotrolan exhibits negligible protein binding and is primarily excreted via the kidneys (approximately 99%), which is crucial for minimizing systemic exposure and potential toxicity .

Physical and Chemical Properties Analysis

Iotrolan possesses several notable physical and chemical properties:

  • Solubility: It is non-ionic and water-soluble, making it suitable for intravenous administration.
  • Osmolality: The osmolality ranges from 0.31 to 0.81 osmoles/kg H₂O depending on concentration, which affects patient tolerance during imaging procedures .
  • Viscosity: At body temperature (37 ºC), viscosity can range from 2.7 to 26.6 mPa·s based on iodine concentration .

These properties are critical for ensuring that Iotrolan can be safely administered while providing optimal imaging results.

Applications

Iotrolan's primary application lies in medical imaging:

  • Central Nervous System Imaging: It is used for enhancing images of the ventricles when injected into cerebrospinal fluid.
  • Angiography: It aids in visualizing blood vessels during diagnostic procedures.
  • Urography: Used for imaging the urinary tract.
  • Hysterosalpingography: Employed for imaging the uterus and fallopian tubes.
  • Joint Imaging: It can also be utilized in assessing joint spaces .
Molecular Design & Synthesis of Iotrolan

Non-Ionic Dimeric Architecture in Contrast Agent Engineering

Iotrolan (marketed as Isovist® or Iotrol®) represents a paradigm shift in iodinated contrast media (ICM) design through its deliberate construction as a non-ionic dimeric molecule. This architectural innovation directly addressed fundamental limitations of earlier contrast agents. Preceding monomers—whether ionic (e.g., diatrizoate) or non-ionic (e.g., iohexol, iopamidol)—delivered six iodine atoms per molecule, essential for X-ray attenuation. However, their relatively low molecular weight inherently resulted in high osmolality solutions when concentrated to clinically useful iodine levels (typically 300-400 mg I/mL). This high osmolality, often 5-8 times that of blood plasma, was intrinsically linked to numerous adverse physiological reactions, including pain on injection, endothelial damage, hemodynamic disturbances, and nephrotoxicity [6] [7].

Iotrolan's dimeric structure ingeniously doubles the iodine payload per molecule. The chemical entity, 5,5'-(N,N'-Dimethylmalonyldiimino)bis(2,4,6-triiodo-1,3-benzenedicarboxylic acid bis[(2,3-dihydroxypropyl)amide]), incorporates twelve iodine atoms within two covalently linked triiodinated benzene rings, each bearing highly hydrophilic substituents [2]. This design achieves a critical objective: delivering double the radiopaque iodine while only approximately doubling the molecular weight compared to monomers. Consequently, for a given iodine concentration, the number of dissolved particles in solution is halved compared to monomeric agents. This directly translates to a dramatic reduction in osmolality. Iotrolan solutions achieve iso-osmolality with blood plasma (~290 mOsm/kg H₂O) at clinically relevant concentrations (e.g., 240-300 mg I/mL), a feat impossible for ionic or non-ionic monomers [3] [7]. This iso-osmolar characteristic fundamentally underlies its improved systemic and neural biocompatibility profile. Table 1 compares key properties of ICM classes.

Table 1: Fundamental Properties of Major Iodinated Contrast Media Classes

ClassExample AgentsIodine Atoms/MoleculeOsmolality (300 mgI/mL vs Plasma)Relative ViscosityPrimary Toxicity Driver
Ionic MonomerDiatrizoate, Iothalamate3 (Dissociates → 2 ions)Very High (≈1500-2000 mOsm/kg)LowHigh Osmolality
Non-Ionic MonomerIohexol, Iopamidol3Moderate High (≈600-700 mOsm/kg)Low-ModerateModerate Osmolality
Ionic DimerIoxaglate6 (Dissociates → 2 ions)Low (≈600 mOsm/kg)ModerateChemotoxicity/Ionic Charge
Non-Ionic DimerIotrolan, Iodixanol12Iso-Osmolar (≈290 mOsm/kg)HighChemotoxicity/Viscosity

Structural Optimization of Triiodinated Benzene Ring Linkages

The core brilliance of iotrolan lies not just in dimerization, but in the precise chemical linkage between its two triiodinated benzene rings and the nature of the hydrophilic solubilizing groups. The chosen linker is a malonyl diimide group (-CO-CH₂-CO-), forming a -CON(CH₃)-CO-CH₂-CO-N(CH₃)CO- bridge between the 5-position carboxyl groups of each benzene ring [2] [6]. This linkage was selected for several critical reasons:

  • Rigidity and Spatial Separation: The malonyl bridge provides a relatively short and rigid connection, maintaining the two benzene rings in a defined spatial relationship optimal for maximizing iodine density without excessive molecular flexibility that could hinder packing or increase viscosity disproportionately.
  • Chemical Stability: The imide bond (-CO-NR-CO-) is highly stable under physiological conditions, preventing the dimer from breaking down into potentially more toxic monomeric units in vivo.
  • Reduced Steric Hindrance: The N,N'-Dimethyl groups on the imide nitrogen minimize steric clashes between the bulky triiodinated rings and the linker itself, contributing to overall molecular stability and synthetic accessibility.
  • Hydrophilic Shell Optimization: Each benzene ring carries two amide-linked 1,2-dihydroxypropyl (glycerol) groups at its 1,3-carboxylic acid positions. These groups are crucial:
  • Maximum Hydrophilicity: The primary amide linkage (-CONH-) and the two terminal hydroxyl groups per chain form an extensive, energetically favorable hydration shell around the hydrophobic iodinated core. This is essential for high water solubility.
  • Non-Ionic Character: Unlike ionic agents, these hydroxyl groups impart solubility without dissociating into charged species, maintaining the non-ionic, low-chemotoxicity nature.
  • Biocompatibility: The glycerol derivatives are metabolites of natural biochemical pathways, enhancing biocompatibility compared to more exotic solubilizing groups [6] [7].

The synthesis of iotrolan is a multi-step organic process, typically starting from 5-nitroisophthalic acid derivatives. Key stages involve:

  • Iodination: Electrophilic iodination of the benzene ring precursors under controlled conditions to achieve the 2,4,6-triiodo substitution pattern.
  • Acid Chloride Formation: Conversion of the 5-carboxylic acids to acid chlorides for high-reactivity coupling.
  • Dimer Linkage Formation: Reaction of two equivalents of the mono-protected triiodinated acid chloride derivative with N,N'-Dimethylmalonamide (or equivalent synthon) to form the central malonyl diimide bridge.
  • Etherification/Amidation: Introduction of the 1,2-dihydroxypropylamine groups onto the remaining carboxylic acid positions (often via ester formation followed by aminolysis or direct amidation of the acid chloride).
  • Deprotection/Purification: Removal of any protecting groups (e.g., on hydroxyls) and extensive purification to achieve pharmaceutical grade, removing ionic impurities and ensuring low levels of free iodide [6].

Iso-Osmolar Formulation Strategies for Blood-Brain Barrier Compatibility

Achieving iso-osmolality was a primary design goal for iotrolan, particularly given its intended use in sensitive neural compartments like the intrathecal space and the potential for intravascular use near the blood-brain barrier (BBB). The dimeric architecture is the foundation for this achievement, as previously explained. However, formulating a clinically useful contrast medium requires balancing multiple physicochemical properties:

  • Iso-Osmolarity Attainment: By delivering 12 iodine atoms per dissolved molecule particle, iotrolan solutions for myelography (e.g., 240-300 mg I/mL) and general angiography achieve osmolalities essentially identical to human plasma and cerebrospinal fluid (CSF) (≈ 290 mOsm/kg H₂O). This is in stark contrast to hyperosmolar monomers [3] [7] [8].
  • BBB Implications - Osmolality vs. Chemotoxicity: Historically, BBB damage from contrast media was primarily attributed to hyperosmolality causing endothelial cell shrinkage and tight junction disruption. Iotrolan provided critical experimental evidence challenging this simplistic view. While hyperosmolar mannitol solutions caused minimal detectable BBB disruption in rabbit models, iso-osmolar iotrolan still caused measurable, albeit significantly reduced, BBB damage compared to hyperosmolar monomers [4]. This demonstrated that chemotoxicity – the intrinsic molecular interaction of the contrast agent with the endothelial cells, membranes, or neural tissues – plays a crucial role alongside osmolality. The non-ionic, hydrophilic shield of iotrolan minimizes this chemotoxicity compared to ionic agents, but it is not entirely eliminated. Table 2 compares key properties influencing neural tissue interaction.
  • The Viscosity Challenge: The significant trade-off for the dimeric, iodine-dense structure is high viscosity. While monomers like iohexol (300 mgI/mL) have viscosities around 6-8 cP at 37°C, iotrolan (280-300 mgI/mL) exhibits viscosities in the range of 8-12 cP, and even higher at lower temperatures [3] [6] [7]. High viscosity poses challenges:
  • Injection Force: Requires higher pressure for injection through small catheters or needles.
  • Mixing and Distribution: Can hinder rapid mixing with blood or CSF, potentially affecting flow patterns and distribution during angiography or myelography.
  • Patient Discomfort: Can contribute to localized discomfort during intrathecal administration due to slower dispersion.
  • Formulation Mitigation Strategies: To manage viscosity while maintaining iso-osmolality, formulation science plays a key role:
  • Temperature Control: Warming the contrast medium to body temperature (37°C) just before injection significantly reduces viscosity, improving injectability and dispersion.
  • Concentration Optimization: Offering different iodine concentrations (e.g., 240 mgI/mL for some neuroapplications vs. 300 mgI/mL) allows clinicians to balance radiopacity needs against viscosity constraints.
  • Excipient Selection: Careful use of biocompatible buffers (e.g., Tris, amino acids) and electrolytes (e.g., sodium calcium edetate) helps stabilize the solution at physiological pH and ionicity without increasing osmolality or negatively interacting with the active molecule [6] [8].

Table 2: Physicochemical Properties Influencing Neural Tissue Compatibility

PropertyIonic Monomer (e.g., Diatrizoate)Non-Ionic Monomer (e.g., Iohexol)Non-Ionic Dimer (Iotrolan)Impact on Neural Tissue
Osmolality (300 mgI/mL)Very High (≈1500-2000)Moderate High (≈600-700)Iso-Osmolar (≈290)Hyperosmolality shrinks cells, disrupts BBB/BCB. Iso-osmolality minimizes osmotic stress.
Ionic ChargeYes (Anionic)NoNoIonic charge increases chemotoxicity, neuroexcitation risk, and interactions with membranes.
Viscosity (cP @ 37°C)Low (≈5)Low-Moderate (≈6-8)High (≈8-12)High viscosity slows dispersion, potentially causing localized concentrations and discomfort.
HydrophilicityModerateHighVery HighHigh hydrophilicity reduces membrane interaction and cellular uptake, lowering chemotoxicity.
Molecular WeightLow (≈600-800 Da)Moderate (≈700-900 Da)High (≈1600 Da)Larger size slows diffusion, may reduce passage through some barriers; contributes to viscosity.

The molecular design of iotrolan represents a sophisticated compromise. Its dimeric non-ionic structure achieves the critical goal of blood and CSF iso-osmolality, dramatically reducing osmotic stress-related toxicity. Simultaneously, its optimized hydrophilic shell minimizes ionic and chemotoxic interactions. While high viscosity remains a functional limitation, it is a consequence of the high iodine payload and molecular size necessary for achieving iso-osmolality. The success of iotrolan, particularly in neuroimaging and intrathecal applications where osmotic safety is paramount, validates this design philosophy and paved the way for other dimeric agents like iodixanol (Visipaque®) used primarily in vascular imaging [6] [7] [8]. Future advancements may explore nanoparticulate carriers or novel molecular scaffolds to further decouple high iodine content from high viscosity while maintaining biocompatibility.

Properties

CAS Number

79770-24-4

Product Name

Iotrolan

IUPAC Name

2,4,6-triiodo-5-[methyl-[3-oxo-3-[2,4,6-triiodo-N-methyl-3,5-bis(1,3,4-trihydroxybutan-2-ylcarbamoyl)anilino]propanoyl]amino]-1-N,3-N-bis(1,3,4-trihydroxybutan-2-yl)benzene-1,3-dicarboxamide

Molecular Formula

C37H48I6N6O18

Molecular Weight

1626.2 g/mol

InChI

InChI=1S/C37H48I6N6O18/c1-48(32-28(40)22(34(64)44-12(4-50)16(58)8-54)26(38)23(29(32)41)35(65)45-13(5-51)17(59)9-55)20(62)3-21(63)49(2)33-30(42)24(36(66)46-14(6-52)18(60)10-56)27(39)25(31(33)43)37(67)47-15(7-53)19(61)11-57/h12-19,50-61H,3-11H2,1-2H3,(H,44,64)(H,45,65)(H,46,66)(H,47,67)

InChI Key

XUHXFSYUBXNTHU-UHFFFAOYSA-N

SMILES

CN(C1=C(C(=C(C(=C1I)C(=O)NC(CO)C(CO)O)I)C(=O)NC(CO)C(CO)O)I)C(=O)CC(=O)N(C)C2=C(C(=C(C(=C2I)C(=O)NC(CO)C(CO)O)I)C(=O)NC(CO)C(CO)O)I

Solubility

Soluble in DMSO

Synonyms

DL 3-117
DL 3117
DL-3-117
iotrol
iotrolan
Isovist
Isovist 300
Osmovist

Canonical SMILES

CN(C1=C(C(=C(C(=C1I)C(=O)NC(CO)C(CO)O)I)C(=O)NC(CO)C(CO)O)I)C(=O)CC(=O)N(C)C2=C(C(=C(C(=C2I)C(=O)NC(CO)C(CO)O)I)C(=O)NC(CO)C(CO)O)I

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.